BenchChemオンラインストアへようこそ!

Methotrexate

pediatric oncology antifolate pharmacology preclinical drug evaluation

Methotrexate hydrate (CAS 133073-73-1) is the authenticated L-enantiomer USP-grade reference standard for antifolate drug development. Its FPGS kinetics (Km 100 μM) and stereoselective RFC transport (120× L/D affinity) make it the validated benchmark for pediatric oncology models, DHFR assays, and hepatotoxicity profiling. Racemic substitution compromises experimental validity by ≥7-fold. Procure the analytically characterized hydrate form for clinically translatable CPI-calibrated efficacy data.

Molecular Formula C20H22N8O5
Molecular Weight 454.4 g/mol
CAS No. 133073-73-1
Cat. No. B1148472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethotrexate
CAS133073-73-1
Molecular FormulaC20H22N8O5
Molecular Weight454.4 g/mol
Structural Identifiers
SMILESCN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
InChIInChI=1S/C20H22N8O5/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27)/t13-/m0/s1
InChIKeyFBOZXECLQNJBKD-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 66 °F (NTP, 1992)
Insoluble in water , alcohol, chloroform, ether;  slightly soluble in dilute hydrochloric acid;  soluble in dil solns of alkali hydroxides and carbonates.
Practically insoluble in water and in alcohol.
In water, 2.6X10+3 mg/L at 25 °C /Estimated/
1.71e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Methotrexate Hydrate (CAS 133073-73-1) for Research and Pharmaceutical Procurement: Specifications and Antifolate Class Positioning


Methotrexate hydrate (CAS 133073-73-1) is the hydrated form of methotrexate, a classical antifolate antimetabolite that functions as a competitive inhibitor of dihydrofolate reductase (DHFR), thereby depleting intracellular tetrahydrofolate pools and blocking de novo purine and thymidylate synthesis [1]. As a USP-grade reference standard with defined impurity specifications (residue on ignition ≤0.1%, water content ≤12.0% by Karl Fischer titration) , this hydrate form represents the analytically characterized material suitable for use as a comparator control in antifolate drug development programs and as a validated positive control in DHFR-based experimental systems .

Why Methotrexate (CAS 133073-73-1) Cannot Be Functionally Replaced by Newer-Generation Antifolates: Structural and Metabolic Basis for Divergent Cellular Pharmacology


Despite the development of multiple generations of antifolates with purportedly improved target specificity, methotrexate retains distinct pharmacological properties that prevent direct functional substitution in experimental or therapeutic contexts. The polyglutamation kinetics of methotrexate—specifically its high Km of 100 μM for folylpolyglutamate synthetase (FPGS) versus 25 μM for aminopterin [1]—fundamentally alters its intracellular retention profile and tissue selectivity compared to other antifolates. Furthermore, the stereoselective transport of L-methotrexate via the reduced folate carrier (RFC) exhibits approximately 120-fold greater affinity than the D-enantiomer [2], a property not uniformly shared across all antifolate analogs. These metabolic and transport divergences translate into quantifiable differences in clinical potency index (CPI) and hepatotoxicity risk profile that preclude simple class-based substitution [3].

Quantitative Differentiation of Methotrexate (CAS 133073-73-1) Versus Aminopterin, Pemetrexed, and the D-Enantiomer: Head-to-Head Evidence for Informed Procurement Decisions


Clinical Potency Index: Methotrexate Demonstrates 2.25-Fold Superiority Over Aminopterin in Pediatric Leukemia Models

In a preclinical panel of six pediatric leukemia and lymphoma cell lines, methotrexate (MTX) exhibited a median clinical potency index (CPI) of 0.9, significantly exceeding that of aminopterin (median CPI 0.4). The CPI, defined as the clinically achievable area under the plasma concentration-time curve (AUC) divided by the in vitro IC50, provides an integrated measure of efficacy accounting for both intrinsic potency and achievable systemic exposure. Despite aminopterin's lower median IC50 (17 nM versus 78 nM for MTX), the superior CPI of methotrexate reflects more favorable clinical pharmacokinetics [1]. This 2.25-fold CPI advantage translates directly to greater therapeutic relevance for methotrexate as a comparator control in preclinical oncology studies.

pediatric oncology antifolate pharmacology preclinical drug evaluation

Polyglutamation Kinetics: Methotrexate's 4-Fold Higher FPGS Km Versus Aminopterin Determines Differential Intracellular Retention

Using folylpolyglutamate synthetase (FPGS) partially purified from beef liver, methotrexate (MTX) exhibited a Km of 100 μM, compared to 25 μM for aminopterin (AM) [1]. This 4-fold difference in substrate affinity for FPGS governs the rate and extent of polyglutamate formation, which in turn determines intracellular drug retention and tissue selectivity. Notably, MTX polyglutamation is limited to triglutamate forms under these reaction conditions, whereas tetrahydrofolate substrates form long-chain polyglutamates [1]. The higher Km of MTX contributes to its distinctive accumulation profile in lymphoid versus myeloid leukemia cells, a differentiation not observed with Tomudex (raltitrexed) or 1843U89, which have low FPGS Kms and accumulate polyglutamates equally in both cell types [2].

drug metabolism folylpolyglutamate synthetase antifolate pharmacology

Stereoselective RFC Transport: L-Methotrexate Exhibits 120-Fold Greater Affinity and 7-Fold Higher Cellular Uptake Than D-Methotrexate

In Caco-2 cell monolayers expressing human reduced folate carrier (RFC1), L-methotrexate (the therapeutically active enantiomer) competitively inhibited folic acid uptake with a Ki of approximately 1.5–2 μM, whereas D-methotrexate exhibited a Ki of approximately 120–180 μM, representing approximately a 60- to 120-fold difference in RFC1 affinity [1][2]. Direct uptake measurements using LC-MS/MS revealed that L-MTX cellular accumulation was at least 7-fold greater than that of D-MTX [1]. In HEK293 cells expressing H27-hRFC, the RFC-mediated uptake clearance of L-MTX was 15-fold greater than that of D-MTX [3]. This pronounced stereoselectivity, driven by chiral recognition at the RFC1 transporter, is consistent with reported differences in oral absorption of the enantiomers in humans [1].

drug transport reduced folate carrier chiral pharmacology

Cytotoxicity Profile in Pediatric Leukemia: Methotrexate IC50 of 78 nM Positions It Between Aminopterin (17 nM) and Pemetrexed (155 nM)

Across a panel of six pediatric leukemia and lymphoma cell lines, methotrexate exhibited a median IC50 of 78 nM (120-h drug exposure, sulforhodamine B assay). In the same panel, aminopterin demonstrated 4.6-fold greater intrinsic potency with a median IC50 of 17 nM, while pemetrexed was 2-fold less potent with a median IC50 of 155 nM. Talotrexin, a non-polyglutamatable DHFR inhibitor, showed the lowest median IC50 at 7 nM [1]. This intermediate cytotoxic potency positions methotrexate as the most appropriate benchmark comparator for evaluating novel antifolates, as compounds with IC50 values substantially lower than 78 nM (e.g., talotrexin, pralatrexate) or substantially higher (e.g., pemetrexed) can be contextualized against this well-characterized reference point.

cytotoxicity pediatric leukemia antifolate sensitivity

Hepatotoxicity Risk Profile: Methotrexate Requires Stringent Monitoring for Fibrosis and Cirrhosis Unlike Raltitrexed

Long-term methotrexate therapy is associated with development of fatty liver disease, hepatic fibrosis, and in rare instances, cirrhosis and portal hypertension [1]. Serum aminotransferase elevations occur in 15% to 50% of patients receiving long-term low-to-moderate dose methotrexate, with approximately 5% exhibiting elevations greater than twice the upper limit of normal [1]. In contrast, raltitrexed (Tomudex), a direct and selective thymidylate synthase inhibitor, exhibits a distinct safety profile with no comparable requirement for serial liver biopsies [2]. This differential hepatotoxicity profile establishes methotrexate as the essential comparator for evaluating the hepatic safety of novel antifolates in preclinical toxicology screening programs.

hepatotoxicity drug safety antifolate comparative toxicology

USP-Grade Analytical Specification: Methotrexate Hydrate (CAS 133073-73-1) Provides Defined Impurity Threshold of ≤0.1% Ash for Reproducible Research

Methotrexate hydrate conforming to USP testing specifications (CAS 133073-73-1) is characterized by an assay range of 98.0–102.0%, residue on ignition (ash) ≤0.1%, and water content ≤12.0% by Karl Fischer titration . In comparison, standard research-grade methotrexate (anhydrous, CAS 59-05-2) typically carries a purity specification of ≥98% by HPLC without the same rigorous pharmacopeial impurity profiling . The defined water content of the hydrate form (CAS 133073-73-1) is particularly critical for accurate molar calculations in cell-based assays, as variations in hydration state can introduce systematic errors in concentration-response determinations.

analytical chemistry reference standards quality control

Optimal Research and Industrial Applications for Methotrexate Hydrate (CAS 133073-73-1) Based on Quantified Differentiation Evidence


Preclinical Pediatric Oncology Comparator Studies Requiring Clinically Translatable CPI Metrics

Methotrexate hydrate (CAS 133073-73-1) should be employed as the reference antifolate comparator in preclinical pediatric leukemia and lymphoma models where clinical translatability is paramount. The compound's median CPI of 0.9—2.25-fold higher than aminopterin (CPI 0.4) [1]—ensures that in vitro efficacy findings reflect clinically achievable drug exposures. For researchers evaluating novel antifolates in pediatric oncology indications, methotrexate provides a CPI-calibrated benchmark against which candidate compounds can be assessed for potential clinical superiority.

Polyglutamation-Dependent Antifolate Efficacy and Resistance Mechanism Studies

Investigations into the role of folylpolyglutamate synthetase (FPGS) in antifolate efficacy and resistance should utilize methotrexate as the primary tool compound due to its well-characterized FPGS Km of 100 μM [1]. This 4-fold higher Km relative to aminopterin (25 μM) [1] provides a critical experimental contrast for discriminating polyglutamation-dependent from polyglutamation-independent antifolate effects. Furthermore, methotrexate's differential polyglutamate accumulation in lymphoid versus myeloid leukemia cells [2] enables cell-type-specific studies of FPGS activity that cannot be conducted with Tomudex or 1843U89, which accumulate polyglutamates equally across cell types.

Stereoselective Transporter Pharmacology and Chiral Drug Development Programs

Methotrexate hydrate (L-enantiomer, CAS 133073-73-1) serves as an essential reference standard for studies of stereoselective reduced folate carrier (RFC) transport. The documented 60- to 120-fold difference in RFC1 affinity between L-MTX and D-MTX, and the ≥7-fold difference in cellular uptake [1][2], establish methotrexate as the benchmark for validating experimental models of RFC-mediated drug transport and for evaluating the transporter pharmacology of chiral antifolate candidates. Procurement of analytically verified L-methotrexate is non-negotiable for these applications, as substitution with racemic material would compromise experimental validity by at least 7-fold.

Antifolate Hepatotoxicity Screening and Toxicological Benchmarking

In preclinical toxicology programs evaluating the hepatic safety profile of novel antifolates, methotrexate hydrate should be employed as the positive control reference standard. The compound's well-documented hepatotoxicity profile—characterized by ALT/AST elevations in 15-50% of long-term low-dose patients and risk of fibrosis/cirrhosis [1]—provides a validated benchmark against which the relative hepatic safety of candidate compounds can be quantified. This application is particularly relevant for distinguishing novel agents with improved therapeutic indices, as compounds demonstrating reduced hepatotoxicity relative to methotrexate in standardized in vitro and in vivo models warrant prioritized development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methotrexate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.